(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
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Overview
Description
(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydrazinylidene group, a bromophenyl moiety, and a trimethylphenyl group, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide typically involves a multi-step process. One common method includes the reaction of 3-bromobenzoyl chloride with hydrazine to form the intermediate 3-bromobenzoylhydrazine. This intermediate is then reacted with N-(2,4,6-trimethylphenyl)butanamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with similar reactivity but different structural features.
Uniqueness
What sets (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
Molecular Formula |
C20H22BrN3O2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-oxo-4-(2,4,6-trimethylanilino)butan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C20H22BrN3O2/c1-12-8-13(2)19(14(3)9-12)22-18(25)10-15(4)23-24-20(26)16-6-5-7-17(21)11-16/h5-9,11H,10H2,1-4H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
PPZWOBZCTJMCJN-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)Br)/C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)Br)C)C |
Origin of Product |
United States |
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